molecular formula C7H6BrN3 B567515 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1313712-39-8

2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B567515
CAS No.: 1313712-39-8
M. Wt: 212.05
InChI Key: IKRRVZLUGWRABG-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically takes place in dry toluene at 140°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Reaction Conditions: These reactions typically occur under mild conditions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine can yield an amino derivative of the triazolopyridine.

Scientific Research Applications

2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions disrupt various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    1,2,3-Triazolo[1,5-a]pyridine: Differing in the position of the nitrogen atoms in the triazole ring.

Uniqueness

2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further modified to create a variety of derivatives with potential biological activities.

Properties

IUPAC Name

2-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-3-2-4-6-9-7(8)10-11(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRRVZLUGWRABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=NN12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724896
Record name 2-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-39-8
Record name 2-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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